SDZ SER 082 was developed by the pharmaceutical company Sandoz (now part of Novartis) and has been studied extensively in preclinical and clinical settings. Its development is part of a broader investigation into serotonin receptor antagonists and their effects on behavior and neuropharmacology.
SDZ SER 082 is classified as a serotonin receptor antagonist, specifically targeting the 5-HT_2C receptor. It belongs to a larger class of compounds that interact with serotonin receptors, which are implicated in mood regulation and various psychiatric conditions.
The synthesis of SDZ SER 082 involves several key steps that utilize standard organic chemistry techniques. The compound's synthesis typically starts with the formation of an indole structure followed by cyclization processes to achieve the naphthyridine framework.
The molecular structure of SDZ SER 082 features a complex bicyclic framework combining indole and naphthyridine moieties. This unique structure is crucial for its interaction with serotonin receptors.
SDZ SER 082 primarily functions through competitive antagonism at the serotonin 5-HT_2C receptor. It does not exhibit significant activity at other serotonin receptors such as 5-HT_2A or 5-HT_1A under typical experimental conditions .
SDZ SER 082 acts primarily as an antagonist at the serotonin 5-HT_2C receptor. By blocking this receptor, it modulates serotonergic signaling pathways that are implicated in mood regulation and anxiety responses.
Research indicates that antagonism of the 5-HT_2C receptor can lead to increased release of dopamine in certain brain regions, which may contribute to its potential therapeutic effects in mood disorders and addiction .
SDZ SER 082 has been investigated for its potential applications in:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4